Norsecurinina

Descripción general

Descripción

Norsecurinine is a naturally occurring alkaloid that has gained significant attention in recent years due to its potential therapeutic applications. It is found in the root bark of the plant Securinega suffruticosa, which is native to Southeast Asia. Norsecurinine has been shown to possess a diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Aplicaciones Científicas De Investigación

Investigación de Química Orgánica

La Norsecurinina ha sido objeto de interés en el campo de la química orgánica. Un estudio reciente introdujo una estrategia de eliminación de un solo átomo que permite la conversión en etapas tardías de securinana a alcaloides norsecurinana . Este método permitió la transformación de (alo)securinina basada en piperidina en (alo)this compound basada en pirrolidina . Esta investigación es prometedora para estudios sintéticos de alcaloides de Securinega oligoméricos basados en this compound .

Investigación de Plantas Medicinales

La this compound se encuentra en la planta medicinal Securinega virosa (Roxb ex. Willd) Baill., también conocida como Flueggea virosa (Roxb. ex Willd.) Royle . Esta planta se usa comúnmente en la medicina tradicional en África y Asia para el manejo de diversas patologías, como infecciones parasitarias, diabetes y enfermedades gastrointestinales .

Investigación de Alcaloides

Se han aislado numerosos alcaloides de las ramas y hojas de la planta, en particular una variedad de alcaloides indolizidínicos oligoméricos derivados de los monómeros securinina y this compound . Estos incluyen una variedad de alcaloides monoméricos, diméricos, triméricos, tetraméricos y pentaméricos .

Investigación Anticancerígena

Tanto la securinina como la this compound muestran propiedades anticancerígenas . El reciente descubrimiento de que la securinina puede unirse a la tubulina e inhibir el ensamblaje de microtúbulos llevó a los investigadores a investigar la unión potencial de dos series de alcaloides, fluevirosinas A-H y fluevirosinina A-J, con el dímero de tubulina mediante modelado molecular .

Estudio de Acoplamiento Molecular

Estos productos naturales son alcaloides de orden superior raros con motivos de this compound triméricos, tetraméricos y pentaméricos

Mecanismo De Acción

Target of Action

Norsecurinine, also known as Ent-norsecurinine, primarily targets α-Tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and function. Norsecurinine’s interaction with tubulin can influence cell division and growth, making it a potential candidate for anticancer therapies .

Mode of Action

Norsecurinine interacts with α-Tubulin by binding to its large drug-binding cavity . This interaction inhibits microtubule assembly, disrupting the normal function of the cell’s cytoskeleton . The binding capacity of norsecurinine to tubulin varies depending on the alkaloid’s size and structure .

Biochemical Pathways

It’s known that the compound’s interaction with tubulin can disrupt the normal function of the cell’s cytoskeleton . This disruption can lead to changes in cell division and growth, potentially leading to cell death .

Pharmacokinetics

Its ability to bind easily to the large drug-binding cavity on α-tubulin suggests that it may have good bioavailability .

Result of Action

The binding of norsecurinine to α-Tubulin and the subsequent inhibition of microtubule assembly can lead to cell cycle arrest and apoptosis . This makes norsecurinine a potential candidate for anticancer therapies .

Análisis Bioquímico

Biochemical Properties

Norsecurinine has been found to interact with α-tubulin, a key protein in the formation of microtubules . The interaction between norsecurinine and α-tubulin has been studied using molecular docking, revealing that norsecurinine can form stable complexes with α/β-tubulin . This interaction is believed to be crucial for the compound’s biological activity .

Cellular Effects

Norsecurinine has been shown to have a wide range of effects on cells. It has been characterized as a powerful stimulant of the central nervous system . Furthermore, it has been shown to induce apoptosis via the activation of mitogen-activated protein kinase (MAPK) and other molecular mechanisms . It also has the ability to modulate the PI3K/AKT/mTOR signaling pathways .

Molecular Mechanism

At the molecular level, norsecurinine exerts its effects through various mechanisms. It has been shown to bind to tubulin and inhibit microtubule assembly . This binding interaction is believed to be crucial for its biological activity . Furthermore, norsecurinine has been shown to induce apoptosis via the activation of mitogen-activated protein kinase (MAPK) and other molecular mechanisms .

Metabolic Pathways

It is known that the pyrrolidine moiety in norsecurinine originates from ornithine, marking an early biogenetic divergence .

Propiedades

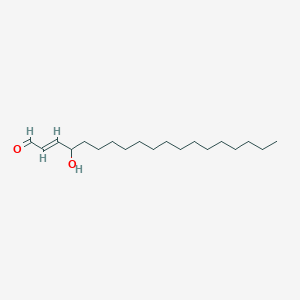

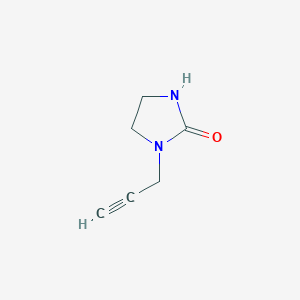

IUPAC Name |

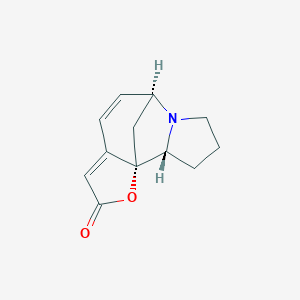

(1S,8S,13R)-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradeca-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-6-8-3-4-9-7-12(8,15-11)10-2-1-5-13(9)10/h3-4,6,9-10H,1-2,5,7H2/t9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGOALXYAZVRPS-FOGDFJRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C34CC(N2C1)C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@]34C[C@H](N2C1)C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949368 | |

| Record name | Norsecurinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2650-35-3 | |

| Record name | Norsecurinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norsecurinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORSECURININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPF6A516XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Norsecurinine has been identified as a potential α-tubulin binding agent. [, ] Molecular docking studies suggest that norsecurinine-type alkaloids, particularly dimeric forms like flueggine I, can bind to the pironetin site of α-tubulin, interacting with regions near the colchicine-binding area and cysteine-316 residue. [] While the exact mechanism of action requires further investigation, this binding to tubulin likely disrupts microtubule assembly, similar to other known tubulin-binding agents. [] This disruption can have significant downstream effects on cellular processes like mitosis, intracellular transport, and cell morphology, potentially contributing to the observed anticancer activity of norsecurinine and related compounds. [, ]

ANone: While the provided abstracts do not contain detailed spectroscopic data for norsecurinine, we can provide the following information:

- Molecular Formula: C13H15NO2 []

- Structure: Norsecurinine possesses a tetracyclic framework characteristic of Securinega alkaloids, featuring a pyrrolidine core instead of the piperidine found in the related securinine. [, , ] The structure also includes a conjugated enone system within one of the rings. [, ]

ANone: The provided abstracts do not offer specific details regarding the material compatibility and stability of norsecurinine under various conditions. This information would require further investigation and dedicated studies.

ANone: The provided research primarily focuses on the isolation, synthesis, and biological activity of norsecurinine and its analogues. There is no mention of norsecurinine exhibiting catalytic properties or being employed in catalytic applications.

A: Research suggests that the dimeric nature of norsecurinine-based alkaloids can influence their interaction with α-tubulin. [, ] Dimeric alkaloids like flueggine I demonstrate potentially enhanced binding compared to monomeric counterparts, suggesting that increasing the size and structural complexity could improve tubulin binding. [] Additionally, the presence of the indole moiety, as seen in flueggenine E, also appears to contribute to stronger tubulin interactions. []

ANone: The provided abstracts do not contain detailed information regarding the stability of norsecurinine under various conditions or specific formulation strategies employed to enhance its properties. Further investigation is needed to explore these aspects.

ANone: The historical context of norsecurinine research is rooted in the investigation of Securinega alkaloids:

- Early Isolation: Norsecurinine was first isolated from the roots of Securinega virosa in the mid-20th century, along with hordenine. []

- Structural Elucidation: The structure and absolute stereochemistry of norsecurinine were subsequently determined, establishing its relationship to other Securinega alkaloids. [, , ]

- Synthetic Efforts: Numerous total syntheses of norsecurinine have been achieved over the years, highlighting its significance as a synthetic target and contributing to the understanding of its chemistry. [, , , , , , , , , , , , , , , , , , , ]

- Biological Activity Exploration: More recent research has focused on exploring the biological activities of norsecurinine and related alkaloids, particularly their potential as anticancer agents due to their interaction with tubulin. [, , ]

ANone: Norsecurinine research showcases significant cross-disciplinary applications and synergies, primarily bridging:

- Organic Chemistry: Numerous total syntheses highlight the intricate challenges and advancements in synthetic organic chemistry related to constructing norsecurinine's complex tetracyclic framework. [, , , , , ]

- Medicinal Chemistry: The exploration of norsecurinine's biological activity, particularly its anti-cancer potential and interaction with tubulin, demonstrates a clear link to medicinal chemistry and drug discovery efforts. [, , ]

- Computational Chemistry: Molecular docking studies applied to understand norsecurinine's binding to α-tubulin exemplify the growing role of computational approaches in complementing experimental research in drug discovery. [, ]

- Natural Product Chemistry: Norsecurinine's origin as a natural product from Securinega virosa underscores the importance of natural product isolation, characterization, and investigation for discovering new bioactive compounds. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)